molecular formula C19H19NO2S B12194933 Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B12194933
M. Wt: 325.4 g/mol
InChI Key: OBPRJQHUWPCFJE-UHFFFAOYSA-N
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Description

Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C19H19NO2S This compound is characterized by the presence of a naphthyl group attached to a sulfonyl amine moiety, which is further substituted with a 2,4,5-trimethylphenyl group

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H19NO2S/c1-13-11-15(3)19(12-14(13)2)23(21,22)20-18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3

InChI Key

OBPRJQHUWPCFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of naphthylamine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides, and sulfones.

    Reduction: Sulfides and sulfinyl derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The naphthyl and trimethylphenyl groups contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Naphthylsulfonamide: Similar structure but lacks the trimethylphenyl group.

    Benzylsulfonamide: Contains a benzyl group instead of a naphthyl group.

    Phenylsulfonamide: Contains a phenyl group instead of a naphthyl group.

Uniqueness

Naphthyl[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to the presence of both the naphthyl and 2,4,5-trimethylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

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